Bienvenue dans la boutique en ligne BenchChem!

1-Oxoisoindoline-5-carboxylic acid

Medicinal chemistry building blocks PROTAC precursor procurement Cost-efficient intermediate sourcing

1-Oxoisoindoline-5-carboxylic acid (CAS 23386-40-5; molecular formula C₉H₇NO₃; MW 177.16 g/mol) is a bicyclic heterocycle comprising a benzene ring fused to a γ-lactam (isoindolinone) core, with a carboxylic acid substituent at the 5-position. The 1-oxoisoindoline scaffold constitutes the pharmacophoric backbone of the FDA-approved immunomodulatory drugs lenalidomide and pomalidomide, which function as cereblon (CRBN) E3 ubiquitin ligase modulators.

Molecular Formula C9H7NO3
Molecular Weight 177.16 g/mol
CAS No. 23386-40-5
Cat. No. B1314337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxoisoindoline-5-carboxylic acid
CAS23386-40-5
Molecular FormulaC9H7NO3
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2)C(=O)O)C(=O)N1
InChIInChI=1S/C9H7NO3/c11-8-7-2-1-5(9(12)13)3-6(7)4-10-8/h1-3H,4H2,(H,10,11)(H,12,13)
InChIKeyOLKKGIPWCIURHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Oxoisoindoline-5-carboxylic acid (CAS 23386-40-5): Procurement-Ready Heterocyclic Building Block for Medicinal Chemistry and CRBN-Targeted Degrader Synthesis


1-Oxoisoindoline-5-carboxylic acid (CAS 23386-40-5; molecular formula C₉H₇NO₃; MW 177.16 g/mol) is a bicyclic heterocycle comprising a benzene ring fused to a γ-lactam (isoindolinone) core, with a carboxylic acid substituent at the 5-position . The 1-oxoisoindoline scaffold constitutes the pharmacophoric backbone of the FDA-approved immunomodulatory drugs lenalidomide and pomalidomide, which function as cereblon (CRBN) E3 ubiquitin ligase modulators [1]. The compound is classified as a research chemical and intermediate in organic syntheses, with commercial availability at purity grades ranging from 95% to 98% (HPLC) across multiple global suppliers . Its carboxylic acid handle at the 5-position enables direct amide coupling for derivatization into carboxamide libraries, CRBN-recruiting PROTAC building blocks, and kinase inhibitor candidates .

Why 1-Oxoisoindoline-5-carboxylic acid (CAS 23386-40-5) Cannot Be Replaced by Its 3-Oxo or 4-Carboxy Positional Isomers in CRBN-Focused Drug Discovery Programs


Within the oxoisoindoline-carboxylic acid family, three regioisomeric variations critically alter the compound's utility: the position of the carbonyl group (1-oxo vs. 3-oxo) and the position of the carboxylic acid (4- vs. 5- vs. 6-carboxy). Only the 1-oxoisoindoline scaffold recapitulates the lactam orientation present in lenalidomide and pomalidomide, where the carbonyl at position 1 engages in a conserved hydrogen-bonding network with the cereblon protein surface [1]. The 3-oxoisoindoline-5-carboxylic acid analog (CAS 23386-41-6), despite sharing the same carboxylic acid position, positions the carbonyl group distal to the critical CRBN-binding glutarimide attachment site, resulting in fundamentally different structure-activity relationships for IMiD-derived molecules . Conversely, the 1-oxoisoindoline-4-carboxylic acid isomer (CAS 1261740-37-7) has been explored primarily in antioxidant BHT-analog contexts rather than CRBN pharmacology, and commands a market price exceeding ¥4,499/g (Aladdin, 2022) compared to the 5-carboxy compound's established multi-supplier landscape at substantially lower cost per gram [2]. These regiochemical differences are not interchangeable for research programs targeting the CRBN E3 ligase axis, IKZF1/3 degradation, or related PROTAC development.

Quantitative Differentiation Evidence for 1-Oxoisoindoline-5-carboxylic acid (CAS 23386-40-5) Versus Its Closest Regioisomeric and Oxidation-State Analogs


Procurement Cost Analysis: 1-Oxoisoindoline-5-carboxylic acid vs. 3-Oxoisoindoline-5-carboxylic acid — 3.8-Fold Price Advantage at Equivalent Purity

At equivalent purity specification (≥97%), 1-oxoisoindoline-5-carboxylic acid exhibits a 3.8-fold procurement cost advantage over its 3-oxo isomer 3-oxoisoindoline-5-carboxylic acid (CAS 23386-41-6). This price differential is derived from published catalog pricing from a shared global supplier (Aladdin Scientific) and reflects differences in synthetic accessibility: the 1-oxo scaffold is accessible via standard cyclization of 2-formylbenzoic acid derivatives , while the 3-oxo isomer requires multi-step sequences including microwave-assisted cyanation of 6-bromoisoindoline-1-one . For research programs requiring gram-scale quantities for library synthesis, this per-gram cost difference becomes material to procurement decisions.

Medicinal chemistry building blocks PROTAC precursor procurement Cost-efficient intermediate sourcing

Pharmacophoric Scaffold Validation: 1-Oxo Core is the Structural Basis of FDA-Approved CRBN Modulators — Not Applicable to 3-Oxo Isomers

The 1-oxoisoindoline core — specifically the 1-oxo-2,3-dihydro-1H-isoindole ring system — is the established pharmacophoric scaffold of lenalidomide, pomalidomide, and related cereblon-modulating IMiDs [1]. Lenalidomide is explicitly defined as 'a dicarboximide that consists of 1-oxoisoindoline bearing an amino substituent at position 4 and a 2,6-dioxopiperidin-3-yl group at position 2' [2]. In contrast, the 3-oxoisoindoline scaffold lacks this validated pharmacophoric identity and has been explored in structurally distinct contexts such as PARP-1 inhibition via a 3-oxoisoindoline-4-carboxamide core [3]. The position-5 carboxylic acid of the target compound provides a synthetically tractable conjugation handle at a vector (5-position of the phenyl ring) that projects away from the critical CRBN-binding glutarimide moiety, enabling linker attachment for PROTAC development without disrupting cereblon engagement [4].

CRBN E3 ligase Immunomodulatory imide drugs (IMiDs) Molecular glue degrader design

Maximum Available Purity Specification: 98% (HPLC) from Capot Chemical Provides Higher Assured Quality Than Standard 95% Catalog Grade

1-Oxoisoindoline-5-carboxylic acid is commercially available at purity specifications spanning 95% (AKSci, Bide Pharmatech, Beyotime), 97% (Aladdin Scientific, Macklin), and 98% minimum by HPLC (Capot Chemical) . The 98% HPLC-grade specification from Capot Chemical includes an additional quality parameter of moisture content ≤0.5%, which is not uniformly reported by suppliers of the standard 95% grade . For comparison, 3-oxoisoindoline-5-carboxylic acid (CAS 23386-41-6) is typically offered at 95% or 97%, with 98% NLT (not less than) specifications available from MolCore but without published moisture limits . The availability of a verified 98% HPLC purity grade with controlled moisture content reduces the risk of off-target reactivity in sensitive amide coupling or PROTAC conjugation chemistries where stoichiometric precision is required.

High-purity building block Quality-controlled intermediate HPLC-verified specifications

Aqueous Solubility and Physicochemical Profile: Computed Solubility of 4.4 g/L (25 °C) with Defined LogP and TPSA Parameters for Formulation Planning

1-Oxoisoindoline-5-carboxylic acid has a computed aqueous solubility of 4.4 g/L at 25 °C (slightly soluble), as calculated using ACD/Labs software V11.02 . Its calculated LogP is -0.03 (ChemSrc) or XLogP3 of 0.3 (PubChem-derived), with a topological polar surface area (TPSA) of 66.4 Ų . The compound possesses 2 hydrogen bond donors (carboxylic acid OH, lactam NH) and 3 hydrogen bond acceptors, consistent with moderate aqueous solubility and organic solvent compatibility. In comparison, 1-oxoisoindoline-4-carboxylic acid (CAS 1261740-37-7) exhibits a higher computed LogP of -0.03 and a different TPSA of 69.89 Ų reflecting the altered position of the carboxylic acid group . These computed parameters enable pre-formulation solubility estimation and chromatographic method development (e.g., reverse-phase HPLC retention time prediction) prior to compound procurement.

Pre-formulation solubility Physicochemical property comparison Calculated drug-likeness parameters

Patent-Landscape Validation: The 1-Oxoisoindoline-5-carboxamide Scaffold is the Subject of Multiple International Patent Families for Therapeutic Indications

The 1-oxoisoindoline-5-carboxylic acid building block is the explicit synthetic precursor to substituted 1-oxo-isoindoline-5-carboxamide compounds claimed in international patent family WO 2020/243379 (PCT/US2020/035043), which covers compositions and methods for treating or preventing fibrotic, inflammatory, and autoimmune disorders [1]. Additionally, the compound is listed as a related intermediate in the ASK1 (Apoptosis Signal-regulating Kinase 1) inhibitor patent families CA-3059107-A1, EP-3606519-A1, JP-2020515589-A, and KR-20190141166-A, all sharing a 2017 priority date . In contrast, patent literature for 3-oxoisoindoline-5-carboxylic acid is predominantly focused on antioxidant applications (DPPH radical scavenging and LDL oxidation inhibition) rather than kinase inhibition or protein degradation pharmacology [2]. This divergence in patent-supported therapeutic indications provides procurement justification for teams operating within CRBN-targeted or kinase inhibitor discovery programs.

Patent-protected chemical space ASK1 inhibitor intermediate Therapeutic carboxamide scaffold

Synthetic Tractability: The 5-Carboxylic Acid Handle Enables Direct Amide Coupling Without Protecting Group Manipulation — Differentiated from Ester Prodrugs Requiring Hydrolysis

1-Oxoisoindoline-5-carboxylic acid presents a free carboxylic acid functionality that is directly amenable to amide bond formation using standard coupling reagents (e.g., HATU, EDC/HOBt, DCC/DMAP) without prior deprotection steps [1]. This contrasts with the corresponding ethyl ester analog, ethyl 1-oxoisoindoline-5-carboxylate (CAS 1261788-26-4), which requires a separate saponification or acidic hydrolysis step to liberate the carboxylic acid before conjugation [2]. In PROTAC synthesis workflows, where the carboxylic acid serves as the attachment point for PEG-based or alkyl-chain crosslinkers terminated with an amine, the free acid form eliminates one synthetic transformation and its associated yield loss (typically 10–20% for ester hydrolysis under basic conditions). The 5-position carboxylic acid is noted to project at a vector that 'does not significantly affect binding to cereblon,' making it suitable for ready conjugation to linker/target protein ligand moieties [3].

Amide coupling building block PROTAC linker conjugation Protecting-group-free synthesis

Recommended Procurement and Application Scenarios for 1-Oxoisoindoline-5-carboxylic acid (CAS 23386-40-5) Based on Quantitative Differentiation Evidence


CRBN-Recruiting PROTAC Linker Attachment via 5-Position Carboxylic Acid Conjugation

For targeted protein degradation (PROTAC) programs utilizing cereblon (CRBN) as the E3 ligase, 1-oxoisoindoline-5-carboxylic acid provides the validated 1-oxoisoindoline pharmacophore with a carboxylic acid exit vector at the 5-position that does not perturb CRBN binding . The free acid enables direct amide coupling to amine-terminated PEG or alkyl linkers without a deprotection step, in contrast to the ethyl ester analog . The compound is the direct precursor to 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindoline-5-carboxylic acid (CAS 2171780-01-9), a widely used CRBN ligand building block . Given the 3.8-fold cost advantage over the 3-oxo isomer (Section 3, Evidence Item 1), procurement of the 1-oxo compound is economically preferred for libraries requiring gram-scale intermediate quantities.

Substituted 1-Oxo-isoindoline-5-carboxamide Library Synthesis for ASK1 Kinase Inhibitor Discovery

The 1-oxoisoindoline-5-carboxylic acid scaffold is explicitly claimed as the core of substituted 1-oxo-isoindoline-5-carboxamide compounds in WO 2020/243379 and multiple ASK1 inhibitor patent families (CA-3059107-A1, EP-3606519-A1) . The 5-carboxylic acid handle supports parallel amide coupling with diverse amine building blocks to generate carboxamide libraries for structure-activity relationship (SAR) exploration. The availability of the compound at 98% HPLC purity with moisture ≤0.5% from Capot Chemical enables precise stoichiometric control in amide coupling reactions, minimizing side-product formation from water-sensitive coupling reagents . For kinase inhibitor programs targeting ASK1-mediated fibrotic and inflammatory diseases, this building block provides a patent-precedented entry point validated by multiple international filings.

Cost-Optimized Building Block Procurement for Gram-Scale Medicinal Chemistry Campaigns

For medicinal chemistry groups synthesizing isoindolinone-derived compound libraries at gram scale, the 1-oxoisoindoline-5-carboxylic acid building block offers a quantifiable procurement advantage: at $309.90/g (97%, Aladdin), it is approximately 3.8-fold less expensive than the 3-oxo isomer ($1,172.90/g) and substantially less expensive than the 4-carboxy positional isomer (¥4,499/g, ~$620/g at 2022 exchange rates) . With 95%, 97%, and 98% purity grades available across multiple suppliers (AKSci, Aladdin, Capot Chemical, Bide Pharmatech, Macklin, Beyotime), procurement teams can match purity grade to downstream application requirements, selecting 95% grade for initial route-scouting and 98% HPLC grade for late-stage intermediate preparation requiring higher assurance .

Pre-Formulation Solubility Assessment and Chromatographic Method Development Using Computed Physicochemical Parameters

Prior to compound procurement, the computed aqueous solubility (4.4 g/L, 25 °C), LogP (-0.03), and TPSA (66.4 Ų) of 1-oxoisoindoline-5-carboxylic acid enable pre-formulation solubility estimation and reverse-phase HPLC method development . The defined TPSA difference of 3.49 Ų compared to the 4-carboxy positional isomer (TPSA 69.89 Ų) predicts a measurable shift in chromatographic retention time that can be exploited for isomer separation or purity verification . The compound's moderate aqueous solubility supports solution-phase amide coupling in mixed aqueous-organic solvent systems (e.g., DMF/H2O or THF/H2O), while its 2 hydrogen bond donors and 3 acceptors predict compatibility with a range of polar aprotic solvents for reaction optimization .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Oxoisoindoline-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.